molecular formula C18H15FN2O2 B4572342 2-(7-ethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide

2-(7-ethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No.: B4572342
M. Wt: 310.3 g/mol
InChI Key: NCRNDVGVAMCJOU-UHFFFAOYSA-N
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Description

2-(7-ethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.11175589 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Properties

Research into similar indole-based acetamides has shown promising antiallergic properties. A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides demonstrated significant antiallergic potency, highlighting the potential of indole-based compounds in the development of new antiallergic medications. These compounds were evaluated for their ability to inhibit histamine release and interleukin production, indicating their efficacy in allergic responses modulation (Menciu et al., 1999).

Antiplasmodial Activity

Another area of application is in antimalarial drug development. N-(3-Trifluoroacetyl-indol-7-yl) acetamides have been prepared and evaluated for potential in vitro antiplasmodial properties, indicating the role of indole-based compounds in targeting malaria. Preliminary results showed biological activity against the Plasmodium falciparum strain, suggesting their utility in designing new antimalarial agents (Mphahlele et al., 2017).

Antimicrobial and Antibacterial Agents

Compounds with the indolin-yl-acylamide structure have also been synthesized and evaluated for their antibacterial and antifungal activities. Such research underscores the potential of acetamide derivatives in combating pathogenic microorganisms, offering a pathway to new antibiotics (Debnath & Ganguly, 2015).

Glutaminase Inhibition for Cancer Therapy

In cancer research, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been designed and synthesized as glutaminase inhibitors. These compounds demonstrate the role of specific acetamide derivatives in inhibiting a key enzyme in cancer cell metabolism, providing insights into the development of novel cancer therapies (Shukla et al., 2012).

Cannabinoid Receptor Ligands

Indol-3-yl-oxoacetamides have been explored for their potential as cannabinoid receptor type 2 ligands, revealing the application of these compounds in modulating cannabinoid receptor activity. Such research could lead to new treatments for pain, inflammation, and other conditions mediated by the cannabinoid system (Moldovan et al., 2017).

Properties

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-2-11-5-3-8-14-15(10-20-16(11)14)17(22)18(23)21-13-7-4-6-12(19)9-13/h3-10,20H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRNDVGVAMCJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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